molecular formula C27H33N3O8 B610553 Rolitetracycline CAS No. 751-97-3

Rolitetracycline

Cat. No.: B610553
CAS No.: 751-97-3
M. Wt: 527.6 g/mol
InChI Key: IKQRPFTXKQQLJF-IAHYZSEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rolitetracycline is a semisynthetic broad-spectrum tetracycline antibiotic. It is derived from tetracycline through a Mannich reaction involving pyrrolidine and formaldehyde. This compound is primarily used as an antibacterial drug, a protein synthesis inhibitor, an antiprotozoal drug, and a prodrug .

Mechanism of Action

Target of Action

Rolitetracycline, a broad-spectrum tetracycline antibiotic, primarily targets the 30S ribosomal protein S9 and 16S ribosomal RNA in bacteria . These targets play a crucial role in bacterial protein synthesis.

Mode of Action

This compound operates by passively diffusing through porin channels in the bacterial membrane. It then reversibly binds to the 30S ribosomal subunit, which prevents the binding of tRNA to the mRNA-ribosome complex, thereby interfering with protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, it disrupts the normal process of protein synthesis, leading to the inhibition of bacterial growth .

Pharmacokinetics

This compound belongs to Group 1 tetracyclines, characterized by poor absorption after food .

Result of Action

The result of this compound’s action is the inhibition of bacterial protein synthesis, which leads to the cessation of bacterial growth. This makes it effective as a broad-spectrum antibiotic, especially in cases requiring high concentrations or when oral administration is impractical .

Action Environment

The action of this compound, like other tetracyclines, can be influenced by environmental factors. For instance, the presence of tetracycline antibiotics in the environment can pose a threat to aquatic and terrestrial biodiversity due to their widespread use in aquaculture, livestock, and human disease prevention . The influx of tetracycline may disrupt the microbial ecology structure in the environment and pose a severe threat to humans by disturbing the food chain .

Biochemical Analysis

Biochemical Properties

Rolitetracycline interacts with the 30S ribosomal subunit in bacteria . It passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit . This prevents the binding of tRNA to the mRNA-ribosome complex, thereby interfering with protein synthesis .

Cellular Effects

This compound exerts its effects on various types of cells, primarily bacteria. By interfering with protein synthesis, this compound inhibits the growth and proliferation of bacteria . This includes both gram-positive and gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit . This binding prevents the attachment of tRNA to the mRNA-ribosome complex, thus inhibiting protein synthesis . This action is reversible, allowing this compound to exert its effects in a controlled manner .

Temporal Effects in Laboratory Settings

It is known that this compound is more soluble and possibly less irritating to tissue than tetracycline . This suggests that this compound may have a more stable profile and less degradation over time .

Dosage Effects in Animal Models

Like other tetracyclines, this compound is likely to exhibit a dose-dependent effect, with increased efficacy at higher doses and potential for toxicity at excessively high doses .

Metabolic Pathways

It is known that this compound is a semisynthetic derivative of tetracycline . Therefore, it is likely that this compound shares similar metabolic pathways with other tetracyclines .

Transport and Distribution

This compound is transported into bacterial cells through passive diffusion via porin channels in the bacterial membrane . Once inside the cell, this compound binds to the 30S ribosomal subunit, which is distributed throughout the cell .

Subcellular Localization

The subcellular localization of this compound is primarily at the ribosomes within bacterial cells . By binding to the 30S ribosomal subunit, this compound is able to exert its effects on protein synthesis directly at the site of action .

Preparation Methods

Rolitetracycline is synthesized from tetracycline by condensation with pyrrolidine and formaldehyde. The process involves reacting tetracycline with methylene-bis-pyrrolidine and formaldehyde or paraformaldehyde. This reaction is typically carried out in an inert organic solvent, such as ethanol, under reflux conditions .

Chemical Reactions Analysis

Rolitetracycline undergoes various chemical reactions, including:

Common reagents used in these reactions include formaldehyde, paraformaldehyde, and pyrrolidine. The major product formed from these reactions is this compound itself .

Scientific Research Applications

Rolitetracycline has several scientific research applications:

Comparison with Similar Compounds

Rolitetracycline is part of the tetracycline class of antibiotics, which includes compounds such as:

Compared to these compounds, this compound is unique due to its semisynthetic nature and its specific use in cases requiring high concentrations or parenteral administration .

Properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)/t14-,15-,20-,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQRPFTXKQQLJF-IAHYZSEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20685-78-3 (mononitrate), 7681-32-5 (nitrate)
Record name Rolitetracycline [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7023568
Record name Rolitetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rolitetracycline is a semisynthetic broad-spectrum tetracycline antibiotic used especially for parenteral administration in cases requiring high concentrations or when oral administration is impractical. Rolitetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit, preventing binding of tRNA to the mRNA-ribosome complex, and thus interfering with protein synthesis.
Record name Rolitetracycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

751-97-3
Record name Rolitetracycline [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rolitetracycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01301
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ROLITETRACYCLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rolitetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rolitetracycline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROLITETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH9IW85221
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.